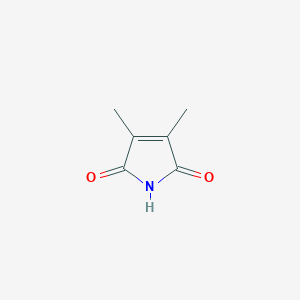

2,3-ジメチルマレイミド

説明

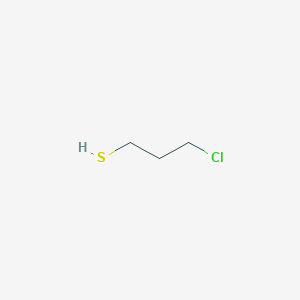

2,3-Dimethylmaleimide is an organic compound that belongs to the class of maleimides. It is a white crystalline powder that is soluble in organic solvents like chloroform, ethanol, and acetone. This compound has gained significant attention in scientific research due to its unique properties, such as its ability to act as a Michael acceptor, which allows it to react with nucleophiles like thiols and amines.

科学的研究の応用

抗真菌作用

2,3-ジメチルマレイミドは、有意な抗真菌作用を持つことが発見されています。ある研究では、2,3-ジメチルマレイン酸無水物とアミンとの反応から17種類のN-置換ジメチルマレイミドが合成されました。これらの化合物は、一般的な植物病原菌であるSclerotinia sclerotiorumに対する抗真菌作用について評価されました。 これらの化合物は、0.01~50.0μg/mLの範囲の最小発育阻止濃度(MIC)を示しました .

N-置換ジメチルマレイミドの合成

N-置換ジメチルマレイミド誘導体は、2,3-ジメチルマレイン酸無水物とアミンを用いて合成されました。 この改良された手順は、報告されている方法に基づいており、これらの誘導体を生成するための容易な合成方法を提供します .

タンパク質キナーゼ阻害剤

2,3-ジメチルマレイミドを含む特定のマレイミドは、タンパク質キナーゼなどのさまざまな酵素の強力な阻害剤として特定されています。 これらは、ヒトを含むすべての生物の細胞内シグナル伝達経路において重要な役割を果たしています .

抗菌作用

2,3-ジメチルマレイミドを含むマレイミドクラスのいくつかの化合物は、抗菌活性に関して特徴付けられています .

抗腫瘍作用

特定のマレイミドは、抗腫瘍作用を持つことが発見されています。 これは、2,3-ジメチルマレイミドを、癌治療におけるさらなる研究の潜在的な候補にします .

抗結核作用

マレイミドは、抗結核作用を含む、細菌における多剤耐性の予防剤としても有望視されています .

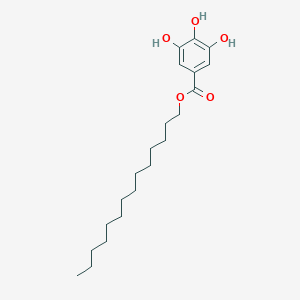

ナノキャリアの修飾

2,3-ジメチルマレイン酸無水物(DMMA)によるナノキャリアの修飾は、製薬研究で検討されています。 これは、身体の標的部位への薬物の送達を強化する可能性があります .

作用機序

Target of Action

2,3-Dimethylmaleimide is a derivative of maleimide . It has been found to exhibit significant antifungal activities . The primary targets of 2,3-Dimethylmaleimide are fungi, particularly Sclerotinia sclerotiorum . This fungus is a plant pathogen and causes a disease known as white mold in a wide range of host plants.

Mode of Action

It is known that the compound interacts with the fungi, inhibiting their growth . The structure-activity relationship of these compounds indicates that the hydrophobicity of the N-substituents is associated with their antifungal activity .

Pharmacokinetics

It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy

Result of Action

The primary result of the action of 2,3-Dimethylmaleimide is the inhibition of fungal growth . This suggests that the compound has a cytostatic effect on the fungi, disrupting their normal growth and proliferation. The molecular and cellular effects of this action, however, require further investigation.

生化学分析

Biochemical Properties

2,3-Dimethylmaleimide has been found to have antifungal activities against Sclerotinia sclerotiorum . The structure and activity relationship on these compounds indicated that the hydrophobicity of the N-substituents is associated with their antifungal activity .

Cellular Effects

The cellular effects of 2,3-Dimethylmaleimide are primarily related to its antifungal activity. It has been shown to inhibit the growth of Sclerotinia sclerotiorum, a fungus that causes disease in crops . This suggests that 2,3-Dimethylmaleimide may interact with cellular processes in fungi to inhibit their growth .

Molecular Mechanism

It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .

Temporal Effects in Laboratory Settings

It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and evaluated for their antifungal activities .

Metabolic Pathways

It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .

特性

IUPAC Name |

3,4-dimethylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWMBHJPUJJJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170446 | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17825-86-4 | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

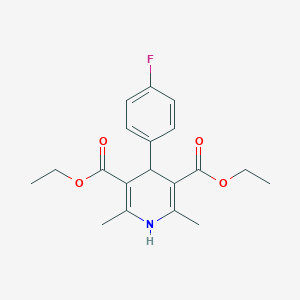

Feasible Synthetic Routes

Q & A

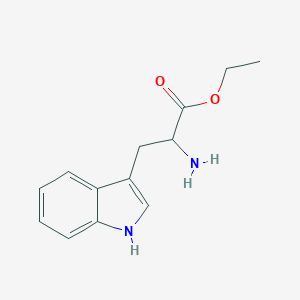

A: 2,3-Dimethylmaleimide readily reacts with primary amines to form N-substituted 2,3-dimethylmaleimides. [] This reaction is particularly useful in organic synthesis and materials science. For example, it's employed in creating biochemically relevant molecules like maleimido undecagold clusters for electron microscopy labeling. [] This reaction proceeds through a one-step cyclic condensation mechanism, as confirmed by NMR spectroscopy. []

A: 2,3-Dimethylmaleimide plays a crucial role in developing stimuli-responsive hydrogels. [] Its ability to dimerize upon UV irradiation allows for the inter-crosslinking of different hydrogel building blocks, creating stable and freestanding assemblies. This property is particularly advantageous in designing complex 4D materials with tailored mechanical and physicochemical properties for applications in biomedicine and soft electronics. []

A: 2,3-Dimethylmaleimide (C6H8NO2) has a molecular weight of 125.13 g/mol. [] Its structure has been confirmed using X-ray diffraction, specifically in the context of studying N-phenyl-2,3-dimethylmaleimide. [] This technique allows researchers to analyze the crystal structure and confirm the formation of the desired maleimide product over its isomer. []

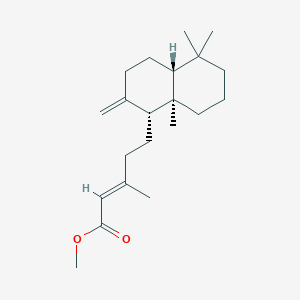

A: 2,3-Dimethylmaleimide serves as a valuable marker in analyzing the maturity of sedimentary organic matter. [] When etioporphyrin, a porphyrin found in such matter, is heated in the presence of a catalyst like Na-montmorillonite, a specific transformation occurs. A 3-ethyl-4-methylpyrrole unit within the porphyrin converts to a 3,4-dimethylpyrrole unit. This reaction can be tracked by analyzing the ratio of 2-ethyl-3-methylmaleimide to 2,3-dimethylmaleimide after oxidizing the porphyrin with chromic acid. This ratio serves as a novel maturity indicator for sedimentary organic matter. []

A: 2,3-Dimethylmaleimide exhibits interesting photochemical properties. It undergoes photocycloaddition reactions with heterocyclic compounds like selenophene and 3,4-dimethylselenophene. [, ] While specific details of these reactions aren't elaborated upon in the provided abstracts, this area highlights the potential of 2,3-dimethylmaleimide in synthesizing novel compounds with potentially useful properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)